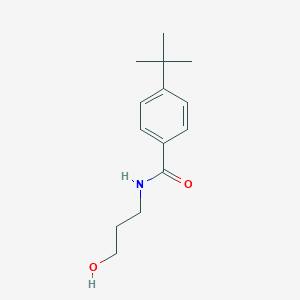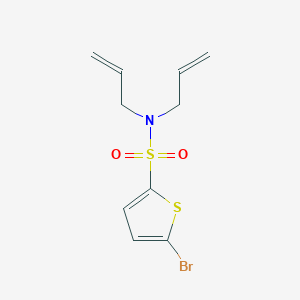
N-benzyl-N-methyl-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-2-phenoxypropanamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is also known as benzylphenylacetamide or BPAA and is a white crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-methyl-2-phenoxypropanamide is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. BPAA may also act by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain. It has also been found to improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-N-methyl-2-phenoxypropanamide in lab experiments is that it is a relatively simple compound to synthesize. It is also readily available and relatively inexpensive. However, one limitation of using BPAA is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-N-methyl-2-phenoxypropanamide. One area of research could be to further investigate its potential as an analgesic and anti-inflammatory agent. Another area of research could be to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could be conducted to further explore its potential use as a pesticide or in the production of polymers.
Métodos De Síntesis
The synthesis of N-benzyl-N-methyl-2-phenoxypropanamide involves the reaction between benzyl chloride, methylamine, and phenoxyacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified through recrystallization to obtain pure BPAA.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-2-phenoxypropanamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BPAA has been investigated for its potential as an analgesic and anti-inflammatory agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, BPAA has been studied for its potential as a pesticide. It has been found to be effective against a wide range of pests and insects, making it a promising alternative to traditional pesticides.
In material science, BPAA has been studied for its potential use in the production of polymers. It has been found to be a useful monomer in the synthesis of polyamides and polyesters.
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-benzyl-N-methyl-2-phenoxypropanamide |
InChI |
InChI=1S/C17H19NO2/c1-14(20-16-11-7-4-8-12-16)17(19)18(2)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 |
Clave InChI |
IXOLSIAQQHJIJV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N(C)CC1=CC=CC=C1)OC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)N(C)CC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[4-(1H-pyrazol-1-yl)benzamido]benzoate](/img/structure/B250223.png)



![2-(4-methoxyphenyl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250259.png)









